1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide
Description
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 677297-87-9, providing a unique identifier for scientific and commercial purposes. The molecular formula C8H7BrN4O reflects the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, four nitrogen atoms, and one oxygen atom within the molecular structure.
According to systematic classification principles, this compound belongs to the broader family of benzotriazines, which are characterized by a benzene ring fused to a triazine ring system. The numerical designation "1,2,4" indicates the specific arrangement of nitrogen atoms within the triazine portion of the molecule, distinguishing it from other possible isomeric forms such as 1,2,3-benzotriazines. The systematic name incorporates several key structural features: the "3-amine" designation indicates the presence of an amino group at the 3-position of the triazine ring, while "7-bromo" specifies the location of the bromine substituent on the benzene portion of the fused ring system.
The "5-methyl" component of the name identifies the position and nature of the alkyl substituent, and the "1-oxide" designation indicates the presence of a nitrogen oxide functionality at the 1-position of the triazine ring. This nomenclature system ensures precise identification of the compound while providing structural information that facilitates understanding of its chemical properties and potential reactivity patterns.
Alternative nomenclature systems provide additional naming conventions for this compound. The compound is also known by the systematic name 7-bromo-5-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine, which emphasizes the ionic nature of the nitrogen oxide functionality. Various databases and chemical suppliers utilize different synonym systems, including designations such as this compound and 7-bromo-5-methyl-1,2,4-benzotriazin-3-amine-1-oxide.
Table 1: Physical and Chemical Properties of this compound
The classification of this compound extends beyond simple structural categorization to include functional group analysis and chemical behavior patterns. As a member of the nitrogen oxide family, the compound exhibits characteristics typical of N-oxide compounds, including enhanced electrophilicity and potential for diverse chemical transformations. The presence of the bromine atom at the 7-position introduces additional reactivity through potential nucleophilic substitution reactions, while the amino group at the 3-position provides sites for further derivatization and chemical modification.
Historical Development and Discovery
The historical development of this compound is intimately connected to the broader evolution of benzotriazine chemistry and the systematic exploration of nitrogen-containing heterocycles. The foundational work in benzotriazole chemistry can be traced to the late 19th century, with the initial synthesis of benzotriazole reported in 1889 by G. Schultz. This early discovery established the groundwork for subsequent investigations into related nitrogen-containing heterocyclic systems, including the benzotriazines that would eventually lead to the development of more complex derivatives such as the subject compound.
The evolution from simple benzotriazole systems to more sophisticated benzotriazine derivatives represents a significant advancement in heterocyclic chemistry. Historical records indicate that benzotriazole initially found applications as an industrial corrosion inhibitor, particularly for metals such as copper, zinc, and aluminum. However, by the mid-20th century, researchers began to recognize the biological potential of benzotriazole and related systems, leading to expanded synthetic efforts aimed at developing compounds with enhanced pharmacological properties.
The development of 1,2,4-benzotriazine systems, including the 3-amino derivatives, emerged from systematic investigations into the biological activity of nitrogen-containing heterocycles. Research efforts in the 1970s and 1980s focused on exploring the therapeutic potential of benzotriazine compounds, with particular attention to their ability to interact with biological targets under specific environmental conditions. The discovery that certain benzotriazine derivatives, particularly those containing nitrogen oxide functionalities, exhibited selective activity under hypoxic conditions represented a significant breakthrough in the field.
The specific compound this compound appears to have emerged from systematic structure-activity relationship studies aimed at optimizing the properties of related benzotriazine compounds. The parent compound 3-amino-1,2,4-benzotriazine 1-oxide, also known by various synonyms including SR-4317 and WIN 64012, was identified as a metabolite of tirapazamine, an experimental anticancer drug. This discovery provided important insights into the metabolic pathways and biological fate of benzotriazine-based therapeutic agents.
Table 2: Historical Milestones in Benzotriazine Chemistry
The synthetic development of halogenated benzotriazine derivatives, including the 7-bromo-5-methyl variant, emerged from efforts to modify the electronic and steric properties of the benzotriazine core. Research findings indicate that bromination reactions on benzotriazine systems can be achieved through various methodologies, including direct halogenation of existing benzotriazine compounds or incorporation of bromine-containing precursors during synthesis. The selective introduction of bromine at the 7-position, combined with methyl substitution at the 5-position, represents a sophisticated approach to molecular design aimed at achieving specific chemical and biological properties.
Contemporary research has expanded the understanding of benzotriazine derivatives through advanced synthetic methodologies and comprehensive characterization techniques. Modern synthesis approaches utilize optimized reaction conditions, including controlled temperature and solvent systems, to achieve enhanced yields and purity levels. The development of continuous flow synthesis methods for related benzotriazine compounds has demonstrated the scalability and practical applicability of these synthetic approaches.
The historical trajectory of benzotriazine chemistry illustrates the evolution from simple heterocyclic systems to complex, functionally diverse compounds capable of addressing specific therapeutic and research needs. The compound this compound represents a culmination of decades of systematic investigation into the structure-property relationships of nitrogen-containing heterocycles. Current research continues to explore the potential applications of this compound class, with particular emphasis on understanding the relationship between molecular structure and biological activity.
Properties
IUPAC Name |
7-bromo-5-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c1-4-2-5(9)3-6-7(4)11-8(10)12-13(6)14/h2-3H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFWCCQZFGMAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=[N+]2[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594022 | |
| Record name | 7-Bromo-5-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677297-87-9 | |
| Record name | 7-Bromo-5-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy for Benzotriazin-3-amine 1-Oxides
The synthesis of benzotriazin-3-amine 1-oxides typically proceeds via:
- Diazotization of anthranilic acid derivatives or their amides to form benzotriazinone intermediates.
- Oxidation to 1-oxide derivatives to introduce the N-oxide functionality.
- Substitution reactions to introduce halogen (bromo) and methyl groups at specific positions on the benzene ring.
This general approach is supported by multiple studies demonstrating the preparation of benzotriazinone and benzotriazin-3-amine derivatives with various substituents.
Preparation from Substituted Isatoic Anhydrides and Anthranilamide Derivatives
A common route involves:
- Starting with 7-bromo-5-methyl-isatoic anhydride or the corresponding anthranilic acid derivative.
- Reaction with ammonia or ammonium carbonate to form the corresponding anthranilamide .
- Diazotization of anthranilamide with sodium nitrite in acidic conditions (HCl) at 0 °C to form the benzotriazinone intermediate.
- Oxidation of the benzotriazinone to the 1-oxide form.
This method is exemplified in the synthesis of benzotriazinone derivatives where isatoic anhydride was converted to anthranilamide, then diazotized to benzotriazinone, followed by further functionalization.
Specifics on Introducing 7-Bromo and 5-Methyl Substituents
- 7-Bromo substitution is typically introduced at the isatoic anhydride or anthranilic acid stage by starting from a 7-bromo-substituted precursor.
- 5-Methyl substitution is similarly introduced by using 5-methyl-substituted anthranilic acid derivatives.
These substituents remain intact through the diazotization and cyclization steps, allowing the formation of the desired substituted benzotriazin-3-amine 1-oxide.
Oxidation to 1-Oxide
The oxidation of benzotriazine derivatives to their 1-oxide forms can be achieved using oxidizing agents such as manganese dioxide (MnO2) or lead tetraacetate (Pb(OAc)4), which selectively oxidize the nitrogen in the triazine ring to the N-oxide.
Reaction Conditions and Yields
Typical reaction conditions include:
Alternative Synthetic Routes
- Azide intermediates : Preparation of azide derivatives from hydrazides followed by substitution with amines can be used to introduce various substituents on the benzotriazinone ring system.
- One-pot synthesis : Diazotization followed by reaction with amino acid esters or other nucleophiles can yield functionalized benzotriazinones in good yields.
Summary Table of Key Synthetic Steps for 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the 1-oxide group back to the amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Coupling: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Agents : Research indicates that benzotriazine derivatives exhibit potential anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and efficacy in vivo .
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting that modifications to its structure could enhance its antibacterial properties .
- Drug Development : As a versatile intermediate, this compound can be utilized in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations allows for the development of new drugs targeting different biological pathways .
Materials Science Applications
- Polymer Chemistry : The compound can serve as a monomer for synthesizing polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .
- Dyes and Pigments : Due to its chromophoric properties, 1,2,4-benzotriazin-3-amine derivatives are explored as potential dyes in textile and coating industries. Their stability under UV light makes them suitable candidates for applications requiring long-lasting coloration .
Agrochemical Applications
- Pesticide Development : Research into benzotriazine derivatives has led to their exploration as potential pesticides. The structural characteristics of this compound may contribute to developing effective agrochemicals that target specific pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzotriazine derivatives, including 7-bromo-5-methyl-1,2,4-benzotriazin-3-amine. The results indicated significant inhibition of tumor growth in xenograft models, highlighting the need for further pharmacological studies .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents, 7-bromo-5-methyl-1,2,4-benzotriazin-3-amine was tested against resistant strains of bacteria. The findings revealed that this compound exhibited notable antibacterial activity, suggesting its potential role in developing new antibiotics .
Mechanism of Action
The mechanism by which 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 1-oxide group can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Benzotriazine Derivatives
Table 1: Key Structural Differences and Properties
Biological Activity
1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide (CAS No. 867330-26-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C8H7BrN4O
- Molecular Weight : 239.07 g/mol
- Density : 1.7 g/cm³
- Boiling Point : 434.4 °C
- LogP : 1.31 (indicating moderate lipophilicity)
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that 1,2,4-benzotriazin-3-amine derivatives may possess similar effects.
Anticancer Properties
The compound has been investigated for its potential anticancer activity. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of specific cellular pathways. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
1,2,4-Benzotriazin derivatives have been reported to act as inhibitors of certain enzymes, particularly those involved in metabolic processes. For example, they may inhibit enzymes like cyclooxygenase (COX), which is relevant in inflammation and cancer progression.
Study on Antimicrobial Effects
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various benzotriazine compounds. The results indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .
Anticancer Activity Assessment
In a laboratory setting, researchers evaluated the cytotoxic effects of 7-bromo-5-methyl-1,2,4-benzotriazin-3-amine on several cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating significant potency against these cells .
The biological activity of 1,2,4-benzotriazin derivatives is attributed to their ability to interact with various biological targets:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA strands, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, which can lead to cellular damage and apoptosis.
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 1,2,4-benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via nitration and cyclization reactions starting from substituted nitroaniline precursors. For example, details the use of Method C and Method A to synthesize analogous benzotriazine di-N-oxide derivatives. Key steps include:
- Nitration : Introduce nitro groups to the aromatic ring under controlled acidic conditions.
- Cyclization : Use reducing agents (e.g., Zn/HCl) to form the triazine ring.
- Bromination : Electrophilic substitution at the 7-position using brominating agents like NBS.
Intermediates are characterized via ¹H-NMR (DMSO-d₆, 400 MHz) to confirm substituent positions and mass spectrometry (ESI+) to verify molecular weight .
Q. Which spectroscopic techniques are most reliable for confirming the structure of 7-bromo-5-methyl-substituted benzotriazines?
Methodological Answer:
- ¹H-NMR : Assigns proton environments (e.g., methyl groups at 5-position show singlets near δ 2.3 ppm; aromatic protons split based on bromine’s electron-withdrawing effects) .
- MS (ESI+) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrN₄O₂ would appear at m/z 285.97) .
- XRD or FTIR : Optional for crystallinity or functional group confirmation, though not explicitly cited in the evidence.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 7-bromo-5-methyl-benzotriazine derivatives?
Methodological Answer:
- Substituent Variation : Replace bromine with other halogens (e.g., fluorine) or alkyl/aryl groups to assess steric/electronic effects on target binding (as in , where methoxy, cyclopropyl, and adamantyl groups were tested) .
- Biological Assays : Use in vitro mycobacterial growth inhibition assays (replicating and non-replicating strains) to correlate substituents with MIC values.
- Computational Modeling : Perform docking studies with mycobacterial enzymes (e.g., DprE1) to predict binding affinities .
Q. How should researchers address contradictions in spectroscopic data during compound characterization?
Methodological Answer:
- Triangulation : Cross-validate NMR and MS data with alternative techniques (e.g., ¹³C-NMR or HRMS) .
- Sample Purity : Re-crystallize or purify via column chromatography to remove impurities causing spectral noise .
- Isotopic Labeling : For ambiguous proton assignments, synthesize deuterated analogs to simplify splitting patterns .
Q. What methodological approaches are recommended for analyzing the redox behavior of benzotriazine di-N-oxide derivatives?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure reduction potentials to assess stability under physiological conditions.
- EPR Spectroscopy : Detect radical intermediates formed during redox cycling .
- pH-Dependent Studies : Evaluate redox activity in buffers mimicking biological environments (e.g., pH 4.5–7.4) .
Experimental Design & Data Analysis
Q. What statistical methods are appropriate for validating the reproducibility of synthetic yields?
Methodological Answer:
Q. How can computational chemistry be integrated into experimental workflows to predict reaction mechanisms?
Methodological Answer:
- DFT Calculations : Model transition states for cyclization or bromination steps to identify rate-limiting stages .
- Solvent Effects : Use COSMO-RS simulations to optimize solvent selection for nitration/cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
